1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide
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Overview
Description
1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide is a synthetic organic compound that features a dichlorophenyl group, a benzimidazole moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the benzimidazole core using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a dichlorophenyl halide.
Formation of the sulfanyl linkage: This involves the reaction of the intermediate with a thiol reagent under basic conditions.
Hydrobromide salt formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzimidazole ring or the dichlorophenyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives, reduced dichlorophenyl derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]ethanone: Lacks the methoxy group.
1-(3,4-dichlorophenyl)-2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]ethanone: Contains a chloro group instead of a methoxy group.
1-(3,4-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S.BrH/c1-22-10-3-5-13-14(7-10)20-16(19-13)23-8-15(21)9-2-4-11(17)12(18)6-9;/h2-7H,8H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWDUWLPBZLMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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